molecular formula C23H25N3O5S B7727784 2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B7727784
M. Wt: 455.5 g/mol
InChI Key: MFRLDTRICWQJAD-UHFFFAOYSA-N
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Description

2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trimethoxyphenyl group and the pyrimidoquinoline core structure suggests that it may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4,5-trimethoxyphenyl derivative, which can be synthesized from 3,4,5-trimethoxybenzaldehyde through a series of reactions including condensation and cyclization . The pyrimidoquinoline core can be constructed via a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction efficiency and the development of scalable processes for each step of the synthesis. The use of continuous flow reactors and other advanced manufacturing techniques may also be explored to improve production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the quinoline core or the sulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring or other parts of the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Due to its structural features, it may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly if it shows activity against specific biological targets.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is not fully understood, but it is likely to involve interactions with specific molecular targets. The trimethoxyphenyl group is known to interact with various proteins and enzymes, potentially inhibiting their activity. The pyrimidoquinoline core may also interact with nucleic acids or other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione lies in its combination of the trimethoxyphenyl group with the pyrimidoquinoline core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-5-9-32-23-25-21-19(22(28)26-23)17(18-13(24-21)7-6-8-14(18)27)12-10-15(29-2)20(31-4)16(11-12)30-3/h5,10-11,17H,1,6-9H2,2-4H3,(H2,24,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRLDTRICWQJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)N=C(N4)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)N=C(N4)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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